molecular formula C8H15NO B1582596 1-(tert-Butyl)pyrrolidin-2-one CAS No. 20687-53-0

1-(tert-Butyl)pyrrolidin-2-one

Cat. No. B1582596
CAS RN: 20687-53-0
M. Wt: 141.21 g/mol
InChI Key: LUVQSCCABURXJL-UHFFFAOYSA-N
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Description

1-(tert-Butyl)pyrrolidin-2-one is a compound with the CAS Number: 20687-53-0 and a molecular weight of 141.21 .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines has been reported .


Molecular Structure Analysis

The molecular formula of 1-(tert-Butyl)pyrrolidin-2-one is C8H15NO . The InChI key is LUVQSCCABURXJL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The 3-pyrrolin-2-one moiety is a significant fragment responsible for the immunosuppressive effect .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyrrolidin-2-ones are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are part of many biologically active molecules, both natural and synthetic, including approved drugs .
    • The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are reported to have bioactive molecules with target selectivity .
    • The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Scientific Field: Organic Chemistry

    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
    • A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .
    • This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
  • Scientific Field: Drug Discovery

    • Pyrrolidine and its derivatives, including pyrrolidine-2-one, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • These compounds are part of many biologically active molecules, both natural and synthetic, including approved drugs .
    • The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Scientific Field: Biological Research

    • Pyrrolidin-2-ones are versatile lead compounds for designing powerful bioactive agents .
    • They exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anti-HCV activity .
    • The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
  • Scientific Field: Cognitive Enhancers

    • Pyrrolidinone cognition enhancers like piracetam and oxiracetam constitute a separate group due to their unique selectivity for brain areas involved in the procedures of acquiring knowledge and memory processes .
    • These compounds have a safe profile and are used in the treatment of cognitive disorders .
  • Scientific Field: Industrial Applications

    • 1-Vinylpyrrolidin-2-one is a derivative of pyrrolidin-2-one and is used in the production of polyvinylpyrrolidone (PVP) or polyvinylpolypyrrolidone (PVPP), a highly cross-linked modification of PVP .
    • PVP-based products are used in various fields and are produced on a large scale .

Future Directions

Pyrrolidin-2-one derivatives have been synthesized and most of them have various significant biological activities . Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

1-tert-butylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,3)9-6-4-5-7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVQSCCABURXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174745
Record name 1-(tert-Butyl)pyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl)pyrrolidin-2-one

CAS RN

20687-53-0
Record name N-tert-Butyl-2-pyrrolidone
Source CAS Common Chemistry
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Record name 1-(tert-Butyl)pyrrolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020687530
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Record name 1-(tert-Butyl)pyrrolidin-2-one
Source EPA DSSTox
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Record name 1-(tert-butyl)pyrrolidin-2-one
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Record name 1-(TERT-BUTYL)PYRROLIDIN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Evans, MF Mahon, RL Webster - Tetrahedron, 2014 - Elsevier
Mild methods for the deprotection of organic substrates are of fundamental importance in synthetic chemistry. A new room temperature method using a catalytic amount of Cu(OTf) 2 is …
Number of citations: 30 www.sciencedirect.com
D Yang, YL Yan, KL Law, NY Zhu - Tetrahedron, 2003 - Elsevier
The Lewis acid-catalyzed atom transfer radical cyclization reactions of olefinic α-bromo β-keto amides were investigated. It was found Lewis acid Yb(OTf) 3 or Mg(ClO 4 ) 2 not only …
Number of citations: 34 www.sciencedirect.com
T Zhou, H Chen, Y Liu, H Wang, Q Yan… - The Journal of …, 2022 - ACS Publications
A general visible-light-induced photocatalyst-/additive-free strategy was developed for the construction of various nitrogen-heterocycles (42 examples, up to 97% yield) such as γ-…
Number of citations: 5 pubs.acs.org

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